4-(Diphenylmethyl)-N-methylbenzamide
Description
4-(Diphenylmethyl)-N-methylbenzamide is a benzamide derivative featuring a diphenylmethyl group at the para position of the benzamide core and an N-methyl substituent on the amide nitrogen. For example, N-(diphenylmethyl)-3-methyl-4-nitrobenzamide () shares the diphenylmethyl moiety but includes additional nitro and methyl groups, which influence its electronic and steric profiles. Benzamides are widely studied for their biological activities (e.g., enzyme inhibition, antitumor effects) and material science applications (e.g., optoelectronic polymers) .
Properties
Molecular Formula |
C21H19NO |
|---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
4-benzhydryl-N-methylbenzamide |
InChI |
InChI=1S/C21H19NO/c1-22-21(23)19-14-12-18(13-15-19)20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-15,20H,1H3,(H,22,23) |
InChI Key |
BSSCBQULPUTOQN-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diphenylmethyl)-N-methylbenzamide typically involves the reaction of benzyl chloride with benzene in the presence of a Lewis acid such as aluminum chloride to form diphenylmethane . This intermediate is then reacted with N-methylbenzamide under appropriate conditions to yield the final product.
Industrial Production Methods
In industrial settings, the production of 4-(Diphenylmethyl)-N-methylbenzamide may involve continuous flow methods to enhance efficiency and yield. These methods often utilize microreactors to perform safer, more efficient, and selective chemical transformations .
Chemical Reactions Analysis
Types of Reactions
4-(Diphenylmethyl)-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid (TFA), formic acid (HCOOH), and aluminum chloride (AlCl3) . The conditions for these reactions vary depending on the desired outcome, but they often involve mild to vigorous acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the use of TFA or HCOOH can lead to the formation of various oxidized or reduced derivatives of the compound .
Scientific Research Applications
4-(Diphenylmethyl)-N-methylbenzamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(Diphenylmethyl)-N-methylbenzamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Group Variations
Benzamide derivatives differ significantly based on substituents, which modulate reactivity, solubility, and biological interactions. Key comparisons include:
Key Observations :
Biological Activity
4-(Diphenylmethyl)-N-methylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapeutics. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
4-(Diphenylmethyl)-N-methylbenzamide features a diphenylmethyl group attached to an N-methylbenzamide backbone. This structural configuration is critical for its interaction with biological targets.
Research indicates that 4-(Diphenylmethyl)-N-methylbenzamide acts primarily through the following mechanisms:
- Inhibition of Anti-Apoptotic Proteins : The compound has been shown to inhibit proteins like Bcl-2 and Bcl-xL, which are involved in preventing apoptosis in cancer cells. This inhibition can lead to increased apoptosis in malignant cells, making it a candidate for cancer treatment.
- Binding Affinity : Studies suggest that the compound exhibits significant binding affinity to various apoptotic pathways, enhancing its therapeutic potential in oncology.
Anticancer Properties
The primary focus of research on 4-(Diphenylmethyl)-N-methylbenzamide is its anticancer properties. Preliminary studies have demonstrated its ability to induce apoptosis in cancer cell lines. For instance, it has been evaluated against human cancer cell lines such as HepG2 and HCT116, showing promising results in inhibiting cell proliferation .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals that 4-(Diphenylmethyl)-N-methylbenzamide stands out due to its unique pharmacological profile. The following table summarizes the biological activities of related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-{[2-(4-chlorophenyl)-5-[2-(dimethylamino)ethoxy]phenyl]methyl}piperazine | Contains a piperazine moiety | Inhibits anti-apoptotic proteins |
| N-[2-(1-benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1-carboxamide | Similar piperazine structure | Potential neuromodulatory effects |
| 4-[4-[[(2-hydroxyphenyl)phenylimino]methyl]piperidin-1-yl]-n-[3-nitro-4-(oxan-4-ylmethylamino)phenyl]sulfonamide | Complex piperidine structure | Explores anti-cancer pathways |
Case Studies and Research Findings
Recent studies have highlighted the efficacy of 4-(Diphenylmethyl)-N-methylbenzamide in various experimental settings:
- In Vitro Studies : In vitro experiments have shown that the compound effectively induces apoptosis in several cancer cell lines at low micromolar concentrations, demonstrating broad-spectrum antiproliferative activity .
- In Vivo Studies : Animal models have indicated that treatment with 4-(Diphenylmethyl)-N-methylbenzamide can prolong survival rates in tumor-bearing mice while simultaneously reducing tumor size through mechanisms involving angiogenesis suppression and apoptosis induction .
- Structure-Activity Relationship (SAR) : Ongoing research into the SAR of benzamides suggests that modifications to the diphenylmethyl group can significantly alter biological activity, providing insights into optimizing these compounds for enhanced therapeutic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
